2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a fluorophenyl group and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the pyridine ring and the amine group of the fluorophenyl compound.
Chemical Reactions Analysis
2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It is utilized in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide can be compared with similar compounds, such as:
2-[(4-chlorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
2-[(4-bromophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide: The presence of a bromine atom can influence the compound’s properties, including its ability to participate in certain chemical reactions.
Properties
IUPAC Name |
2-(4-fluoroanilino)-N-(4-methoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-16-10-8-15(9-11-16)23-19(24)17-3-2-12-21-18(17)22-14-6-4-13(20)5-7-14/h2-12H,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLTBWMRRKLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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